molecular formula C16H17N3O3S B11114449 N-[4-(butan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[4-(butan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11114449
M. Wt: 331.4 g/mol
InChI Key: NWPITUXQTFMUCW-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by its unique structure, which includes a benzoxadiazole ring fused with a sulfonamide group and a butan-2-yl phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 4-(butan-2-yl)aniline with 2,1,3-benzoxadiazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to the benzoxadiazole moiety.

    Medicine: Explored for its potential as an anti-cancer agent, given the biological activity of benzoxadiazole derivatives.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The sulfonamide group may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(butan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its unique combination of a benzoxadiazole ring and a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the benzoxadiazole moiety enhances its potential as a fluorescent probe, while the sulfonamide group contributes to its biological activity.

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C16H17N3O3S/c1-3-11(2)12-7-9-13(10-8-12)19-23(20,21)15-6-4-5-14-16(15)18-22-17-14/h4-11,19H,3H2,1-2H3

InChI Key

NWPITUXQTFMUCW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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